
3-硝基-N-乙酰-L-酪氨酸
描述
3-Nitro-N-acetyl-L-tyrosine is a derivative of the amino acid tyrosine, where the phenolic hydroxyl group is nitrated and the amino group is acetylated. This compound is of interest due to its potential biological and chemical properties, particularly in the context of oxidative stress and nitrative stress markers.
科学研究应用
3-Nitro-N-acetyl-L-tyrosine is used in various scientific research applications, including:
Chemistry: As a model compound to study nitration reactions and the effects of nitration on amino acids.
Biology: As a marker for nitrative stress in biological systems, helping to understand the role of reactive nitrogen species in cellular damage and disease.
Medicine: Investigating its potential role in diseases associated with oxidative and nitrative stress, such as neurodegenerative diseases and cardiovascular diseases.
作用机制
Target of Action
3-Nitro-N-acetyl-L-tyrosine is a derivative of tyrosine, a product of tyrosine nitration mediated by reactive nitrogen species such as peroxynitrite anion and nitrogen dioxide . It is identified as an indicator or marker of cell damage, inflammation, and nitric oxide (NO) production . The primary targets of 3-Nitro-N-acetyl-L-tyrosine are proteins with tyrosine residues, which can be nitrated by the compound .
Mode of Action
The compound interacts with its targets by nitrating tyrosine residues in proteins . This nitration is mediated by reactive nitrogen species such as peroxynitrite anion and nitrogen dioxide . The nitration of tyrosine residues can lead to alterations in protein function and signaling pathways .
Biochemical Pathways
The nitration of tyrosine residues affects various biochemical pathways. In many disease states, oxidative stress increases the production of superoxide and NO, forming peroxynitrite, a destructive free radical oxidant . The production of peroxynitrite is capable of oxidizing several lipoproteins and nitrating tyrosine residues in many proteins . This process is considered a marker of NO-dependent, reactive nitrogen species-induced nitrative stress .
Pharmacokinetics
Information on the pharmacokinetics of 3-Nitro-N-acetyl-L-tyrosine is limited. It is known that free nitrotyrosine undergoes metabolism to form 3-nitro-4-hydroxyphenylacetic acid (nhpa), which is excreted in the urine .
Result of Action
The nitration of tyrosine residues by 3-Nitro-N-acetyl-L-tyrosine can lead to alterations in protein function and signaling pathways . This can result in cell damage and inflammation, as nitrotyrosine is a marker of these conditions . Increased levels of nitrotyrosine have been detected in various pathological conditions such as rheumatoid arthritis, septic shock, and coeliac disease .
Action Environment
The action of 3-Nitro-N-acetyl-L-tyrosine can be influenced by various environmental factors. For instance, oxidative stress conditions, which increase the production of superoxide and NO, can enhance the nitration of tyrosine residues . Furthermore, the presence of other reactive nitrogen species in the environment can also affect the compound’s action .
生化分析
Biochemical Properties
3-Nitro-N-acetyl-L-tyrosine is involved in various biochemical reactions. It is formed in the presence of the active metabolite NO . In many disease states, oxidative stress increases the production of superoxide (O2−) and NO forming peroxynitrite (ONOO−), a destructive free radical oxidant . The production of ONOO− is capable of oxidizing several lipoproteins and of nitrating tyrosine residues in many proteins .
Cellular Effects
The effects of 3-Nitro-N-acetyl-L-tyrosine on cells are significant. It is detected in large number of pathological conditions and is considered a marker of NO-dependent, reactive nitrogen species-induced nitrative stress . Increased level of nitrotyrosine is detected in rheumatoid arthritis, septic shock, and coeliac disease .
Molecular Mechanism
The molecular mechanism of action of 3-Nitro-N-acetyl-L-tyrosine involves its interaction with biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Nitro-N-acetyl-L-tyrosine can change over time. It is used as an indicator of the formation of peroxynitrite by NO-dependent oxidative damage .
Metabolic Pathways
3-Nitro-N-acetyl-L-tyrosine is involved in the metabolic pathway of tyrosine nitration mediated by reactive nitrogen species . This pathway involves the production of superoxide and NO forming peroxynitrite, a destructive free radical oxidant .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-N-acetyl-L-tyrosine typically involves the nitration of N-acetyl-L-tyrosine. The nitration process can be carried out using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually performed under controlled temperature conditions to avoid over-nitration and degradation of the product.
Industrial Production Methods
Industrial production of 3-Nitro-N-acetyl-L-tyrosine would likely follow similar synthetic routes but on a larger scale. This involves the use of industrial-grade nitrating agents and reactors designed to handle the exothermic nature of the nitration reaction. The product is then purified using crystallization or chromatography techniques to achieve the desired purity.
化学反应分析
Types of Reactions
3-Nitro-N-acetyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium dithionite.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives or cleavage products.
Reduction: Formation of 3-amino-N-acetyl-L-tyrosine.
Substitution: Formation of substituted tyrosine derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
3-Nitro-L-tyrosine: Similar structure but without the acetyl group. It is also used as a marker for nitrative stress.
N-Acetyl-L-tyrosine: Similar structure but without the nitro group. It is used in various biochemical studies and as a dietary supplement.
N-Acetyl-5-chloro-3-nitro-L-tyrosine:
Uniqueness
3-Nitro-N-acetyl-L-tyrosine is unique due to the presence of both the nitro and acetyl groups, which can influence its chemical reactivity and biological activity. The acetyl group can affect the compound’s solubility and stability, while the nitro group can participate in redox reactions, making it a valuable tool for studying nitrative stress and its effects on biological systems.
属性
IUPAC Name |
(2S)-2-acetamido-3-(4-hydroxy-3-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6/c1-6(14)12-8(11(16)17)4-7-2-3-10(15)9(5-7)13(18)19/h2-3,5,8,15H,4H2,1H3,(H,12,14)(H,16,17)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWCKMXQJXDPQZ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60632482 | |
| Record name | N-Acetyl-3-nitro-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60632482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13948-21-5 | |
| Record name | N-Acetyl-3-nitro-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13948-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-3-nitro-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60632482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Tyrosine, N-acetyl-3-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of observing (15)N CIDNP during the formation of 3-nitro-N-acetyl-L-tyrosine?
A1: The observation of (15)N Chemically Induced Dynamic Nuclear Polarization (CIDNP) during the reaction of N-acetyl-L-tyrosine with the nitrating system (15)NO(-)(2)/H(2)O(2)/HRP provides crucial evidence for the involvement of radical pairs in the reaction mechanism. [] The emission observed in the (15)N NMR signals of both 3-nitro-N-acetyl-L-tyrosine and its 1-nitrocyclohexa-2,5-dien-4-one derivative confirms that these products are formed through the recombination of (15)NO()(2) radicals and N-acetyl-L-tyrosinyl radicals (Tyrac()). [] This insight is key to understanding the process of tyrosine nitration, a post-translational modification with significant biological implications.
Q2: How does the study differentiate between the potential involvement of peroxynitrite and (15)NO(*)(2) radicals in the nitration mechanism?
A2: The study cleverly employs the presence or absence of (15)N CIDNP signals to differentiate between the involvement of peroxynitrite and (15)NO()(2) radicals. The absence of (15)N CIDNP in (15)NO(-)(3) when N-acetyl-L-tyrosine is absent suggests that peroxynitrite is not formed as an intermediate during the reaction. [] This conclusion is further supported by the lack of a (15)N NMR signal for peroxynitrate after the reaction. [] These findings strongly indicate that (15)NO()(2) radicals are the primary reactive nitrogen species directly responsible for the nitration of N-acetyl-L-tyrosine in this specific system.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



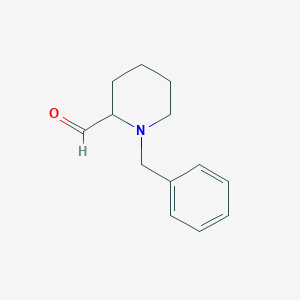
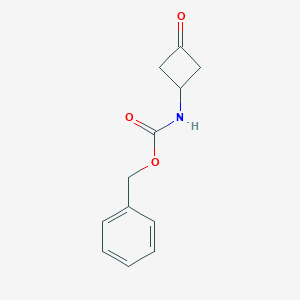
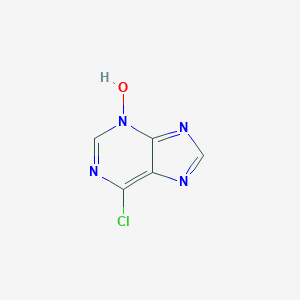
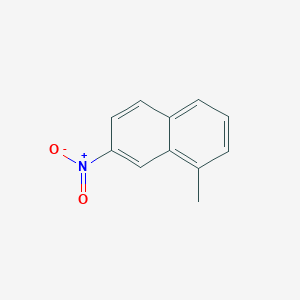



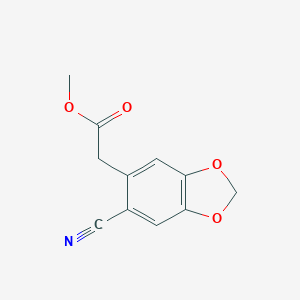
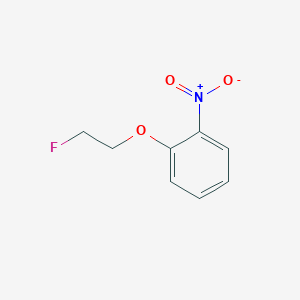

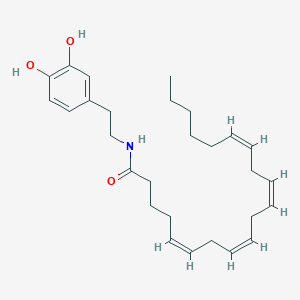
![Benzoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B173372.png)

